Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate
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Overview
Description
Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate is a complex organic compound that features a quinoline core structure substituted with a methyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The bromopyridine moiety is then introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate has several applications in scientific research:
Biology: It can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline core can also interact with aromatic residues in the active sites of enzymes, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromopyridine-3-carboxylate: This compound shares the bromopyridine moiety but lacks the quinoline core, making it less complex and potentially less versatile.
5-Bromopyridine-3-acetonitrile: Another bromopyridine derivative, this compound has different functional groups and applications.
Uniqueness
Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate is unique due to its combination of a quinoline core and a bromopyridine moiety, which provides a balance of reactivity and stability. This makes it a valuable compound for a wide range of scientific research applications, from organic synthesis to drug discovery.
Biological Activity
Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C18H14BrN3O3
Molecular Weight: 400.2 g/mol
IUPAC Name: Methyl 4-[(5-bromopyridine-3-carbonyl)amino]-2-methylquinoline-6-carboxylate
Canonical SMILES: CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC(=CN=C3)Br
The compound features a quinoline core substituted with a bromopyridine moiety, which is significant for its biological interactions. The presence of the bromine atom enhances the compound's reactivity and potential for forming covalent bonds with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including:
- Preparation of the Quinoline Core : This can be achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Bromopyridine Moiety : Common methods include coupling reactions such as Suzuki-Miyaura coupling.
- Final Modifications : These may involve esterification or amination to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline core enhances binding affinity due to interactions with aromatic residues in enzyme active sites.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives containing the bromopyridine structure. For instance, compounds similar to this compound were tested against several bacterial strains, including E. coli, S. aureus, and P. aeruginosa. The results indicated varying degrees of activity, with some derivatives exhibiting significant inhibition zones compared to standard antibiotics like ciprofloxacin .
Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
---|---|---|---|
5f | E. coli | 15 | Moderate |
5b | S. aureus | 10 | Mild |
5c | P. aeruginosa | 12 | Mild |
Cytotoxicity Studies
In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as PC3 (prostate cancer). The cytotoxicity was measured using IC50 values, revealing that some compounds had IC50 values as low as 1.4 µM, indicating potent activity .
Case Studies
- Antibacterial Screening : A study involving the synthesis and biological evaluation of various quinoline derivatives reported that compounds incorporating the bromopyridine moiety displayed enhanced antibacterial activity against multidrug-resistant strains .
- Cancer Cell Line Evaluation : Another investigation focused on evaluating the cytotoxic effects of quinoline-based compounds against different cancer cell lines, highlighting the importance of substituent positioning on biological efficacy .
Properties
Molecular Formula |
C18H14BrN3O3 |
---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
methyl 4-[(5-bromopyridine-3-carbonyl)amino]-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C18H14BrN3O3/c1-10-5-16(22-17(23)12-6-13(19)9-20-8-12)14-7-11(18(24)25-2)3-4-15(14)21-10/h3-9H,1-2H3,(H,21,22,23) |
InChI Key |
ZDXOVGQDBWGYAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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